molecular formula C10H13ClN2 B2578618 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride CAS No. 2580235-15-8

4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride

Cat. No. B2578618
CAS RN: 2580235-15-8
M. Wt: 196.68
InChI Key: XGTWSLPFMCQNMS-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-methylbenzonitrile; hydrochloride, also known as 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride or 2-(4-Aminoethyl)-o-tolunitrile hydrochloride, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of benzylamine and is commonly used in scientific research to investigate its mechanism of action and physiological effects.

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed novel synthesis techniques involving derivatives of benzonitriles, showcasing the versatility of these compounds in creating biologically potent molecules. For instance, a study presented a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, highlighting its potential in generating highly substituted tetrazole derivatives with good yields (Rao, Gopal Rao, & Prasanna, 2014).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives have been investigated as green corrosion inhibitors for metals. A study found these compounds to effectively inhibit corrosion on mild steel in acidic environments, demonstrating the application of benzonitrile derivatives in protecting industrial materials (Verma, Quraishi, & Singh, 2015).

Chemical Reagents

Benzonitrile derivatives have been utilized as reagents in biochemical applications. For example, methyl 4-hydroxy-3-nitrobenzimidate hydrochloride was introduced as an amidination reagent, synthesized from 4-hydroxybenzonitrile, showcasing its utility in protein modification without significantly affecting enzymatic activity (Müller & Pfleiderer, 1978).

Medicinal Chemistry

In medicinal chemistry, certain iron(II)-cyclopentadienyl compounds with benzonitrile ligands have shown strong activity against colorectal and triple-negative breast cancer cells. This highlights the role of benzonitrile derivatives in developing potential anticancer agents (Pilon et al., 2020).

Molecular Charge Transfer

Studies on intramolecular charge transfer within benzonitrile derivatives, such as 4-aminobenzonitrile, have provided insights into the photophysical properties of these compounds. This research contributes to understanding the fundamental processes in molecular electronics and photophysics (Perveaux et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “Benzenemethanol, 4-[(1R)-1-aminoethyl]-”, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

4-(1-aminoethyl)-2-methylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-7-5-9(8(2)12)3-4-10(7)6-11;/h3-5,8H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTWSLPFMCQNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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